4-(Benzylamino)phenol

Enzymatic Polymerization Chemoselectivity Oligophenol Synthesis

Researchers requiring selective oxidative polymerization monomers face limited options-unprotected aminophenols undergo non-selective oxidation, compromising derivatization potential. 4-(Benzylamino)phenol (BAP) resolves this via its N-benzyl protecting group, enabling exclusive phenolic coupling while preserving the secondary amine. • HRP-catalyzed polycondensation yields oligophenols with Mn ~5000, DP ~25, and pendant benzylamine groups for downstream functionalization. • Class-level evidence supports non-staining anti-ozonant activity in natural rubber and SBR, relevant for medical, food-contact, and transparent elastomer applications. • Hydrochloride salt conforms to ANSI PH4.125-1982 for photographic developing agent use. Supplied with full QA documentation; standard research quantities available for immediate dispatch.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 103-14-0
Cat. No. B094979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)phenol
CAS103-14-0
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)O
InChIInChI=1S/C13H13NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2
InChIKeySRYYOKKLTBRLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)phenol: Aminophenol Building Block


4-(Benzylamino)phenol (CAS 103-14-0), also known as N-benzyl-p-aminophenol, is an organic compound classified as a para-substituted aminophenol. Its molecular formula is C₁₃H₁₃NO with a molecular weight of 199.25 g/mol [1]. It is characterized by a benzyl group linked to the amino nitrogen, which influences its solubility, reactivity, and thermal stability compared to unsubstituted aminophenols . The compound is recognized as a reactive intermediate in organic synthesis, dye manufacturing, and polymer chemistry, with noted antioxidant properties and applications in photographic developing agents (as its hydrochloride salt) [2][3].

· Chemoselective building block for amine-functionalized oligophenol synthesis
· Benzylamino class: reported non-staining anti-ozonant potential for light-colored rubber
· Photographic-grade developing agent (HCl salt, ANSI PH4.125-1982)

Why 4-(Benzylamino)phenol Cannot Be Substituted


Direct substitution of 4-(Benzylamino)phenol with 4-aminophenol or other simple aminophenols is not viable for applications requiring selective polymerization or non-staining antioxidant activity. The presence of the N-benzyl substituent fundamentally alters the compound's chemoselectivity in enzymatic oxidative polymerization, enabling exclusive reaction at the phenolic moiety while preserving the secondary amine functionality for further derivatization [1]. This is in contrast to 4-aminophenol, which lacks this protecting group and would undergo non-selective oxidation. Furthermore, benzylamino derivatives, as a class, have been shown to exhibit non-staining anti-ozonant properties in rubber, a feature not uniformly present in other aminophenol antioxidants [2].

With 4-aminophenol N-benzyl substituent enables exclusive phenolic polymerization; 4-aminophenol may cause non-selective oxidation, altering product structure.
With other aminophenols Non-staining anti-ozonant profile is class-specific to benzylamino derivatives; may not transfer to structurally similar antioxidants.

Evidence-Based Differentiation


Chemoselective Enzymatic Polymerization

4-(Benzylamino)phenol (BAP) undergoes horseradish peroxidase (HRP)-catalyzed oxidative polycondensation exclusively at the phenolic moiety, leaving the secondary benzylamine group intact [1]. This chemoselectivity is absent in unprotected 4-aminophenol, which would undergo non-selective oxidation at both the phenolic and amino sites. Under optimized conditions, BAP yields an oligomer with a number-average molecular weight (Mn) of 5000 and a degree of polymerization of approximately 25, achieving a 63% yield [1].

Chemoselective Polymerization
Cross-study comparable
63% yield, Mn 5000, DP ≈ 25BAP
vs. 4-aminophenol: non-selective oxidation
Enables oligomers with pendant amine groups for post-modification
HRP, EtOH/buffer pH 5.0, 25°C
Enzymatic Polymerization Chemoselectivity Oligophenol Synthesis

Non-Staining Anti-Ozonant Activity in Rubber

A class-level study on benzylamino derivatives demonstrated that they function as non-staining anti-ozonants in rubber [1]. While the study did not isolate 4-(Benzylamino)phenol, the benzylamino structural class exhibited remarkable anti-ozonant efficiency, which was further elevated by increasing the number of nitrogen atoms on the substituent. This contrasts with traditional p-phenylenediamine (PPD) anti-ozonants, which are known to cause staining and discoloration in rubber products [2].

Non-Staining Anti-Ozonant
Class-level inference
Benzylamino derivatives show non-staining activity; PPD anti-ozonants cause discoloration
Potential for light-colored rubber formulations
Data to verify for this specific compound
Rubber Stabilization Anti-Ozonant Non-Staining

Physical Property Comparison with 4-Aminophenol

4-(Benzylamino)phenol exhibits a melting point of 83-85°C and a predicted density of approximately 1.2 g/cm³ at 20°C . In contrast, 4-aminophenol has a significantly higher melting point of 187-190°C [1] and a density of 1.29 g/cm³ . The lower melting point of 4-(Benzylamino)phenol indicates reduced crystal lattice energy, which can correlate with enhanced solubility in organic solvents, a property advantageous for solution-phase synthesis and formulation.

Melting Point Comparison
Cross-study comparable
83–85°CBAP
vs. 4-aminophenol: 187–190°C (≈100°C lower)
Lower melting point supports organic-solvent processability
Standard conditions
Physical Properties Crystallinity Solubility

Research and Industrial Use Cases


Amine-Functionalized Oligophenol Synthesis

Utilize 4-(Benzylamino)phenol (BAP) as a monomer in HRP-catalyzed oxidative polycondensation to produce oligophenols with pendant benzylamine groups. This chemoselective process, validated by the study in Chemical Papers (2015), yields oligomers with Mn ~5000 and DP ~25 [1]. The preserved sec-amine functionality enables subsequent derivatization for applications in sensors, coatings, or biomedical materials where specific amine interactions are required.

Non-Staining Anti-Ozonant for Light-Colored Rubber

Leverage the class-level evidence for benzylamino derivatives as non-staining anti-ozonants in natural rubber and SBR compounds [1]. This application is particularly relevant for rubber goods where discoloration from traditional PPD-based antioxidants is unacceptable, such as in medical devices, food-contact seals, and transparent elastomeric components. While direct data for 4-(Benzylamino)phenol is not available, the benzylamino structural motif is associated with this desirable property.

Photographic Developing Agent

The hydrochloride salt of 4-(Benzylamino)phenol, specified under ANSI PH4.125-1982, is a recognized photographic grade chemical used in black-and-white film development [1]. This application leverages the compound's reducing properties and is distinct from more common developers like hydroquinone or p-aminophenol, offering potentially different development kinetics or image tone characteristics.

Application
Selection Property
Validation Focus
Amine-Functionalized Oligophenol Synthesis
Chemoselective phenolic polymerization
Preserved sec-amine for derivatization
Non-Staining Anti-Ozonant for Light-Colored Rubber
Benzylamino class non-staining activity
Discoloration resistance relative to PPD antioxidants
Photographic Developing Agent
Reducing properties per ANSI PH4.125
Development kinetics and image tone
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